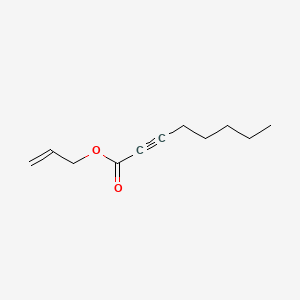
(Decahydro-naphthalen-1-YL)-acetic acid
Descripción general
Descripción
Decahydro-naphthalen-1-YL-acetic acid is a chemical compound with the molecular formula C12H20O2 . It is also known as Decahydro-1-naphthalenylacetic acid .
Synthesis Analysis
While specific synthesis methods for Decahydro-naphthalen-1-YL-acetic acid were not found, there are related compounds such as naphthalen-1-yl-acetic acid hydrazides that have been synthesized and tested for various activities .Molecular Structure Analysis
The molecular structure of Decahydro-naphthalen-1-YL-acetic acid consists of 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 196.286 Da and the monoisotopic mass is 196.146332 Da .Physical And Chemical Properties Analysis
Decahydro-naphthalen-1-YL-acetic acid has a density of 1.0±0.1 g/cm3 . Its boiling point is 317.5±10.0 °C at 760 mmHg . The compound has a molar refractivity of 55.1±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación
Anticancer Applications
(Decahydro-naphthalen-1-YL)-acetic acid derivatives have been explored for their potential anticancer properties. A study synthesized derivatives, including 2-(naphthalen-1-ylmethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which exhibited notable activity against breast cancer cell lines (Salahuddin et al., 2014).
Anti-Parkinson's Activity
Research has also been conducted on novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives for their anti-Parkinson's activity. These compounds showed significant free radical scavenging activity, with one derivative demonstrating notable anti-Parkinson's activity in an in vivo model (Gomathy et al., 2012).
Anticonvulsant Activity
Another area of application is in anticonvulsant therapy. A study synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives, showing potential as anticonvulsant agents. Some of these compounds showed significant delay in onset of convulsion in vivo compared to phenobarbital (Ghareb et al., 2017).
Analytical Applications
In analytical chemistry, a novel method was developed using magnetite-molecularly imprinted polymer for the sensitive and selective determination of 1-naphthalene acetic acid in cucumber, demonstrating the compound's application in sensitive detection methods (Ilktaç et al., 2019).
Biodegradation Studies
(Decahydro-naphthalen-1-YL)-acetic acid and its derivatives have been studied in biodegradation. A study investigated anaerobic degradation of naphthalene, identifying metabolites and proposing a metabolic pathway involving (Decahydro-naphthalen-1-YL)-acetic acid derivatives (Zhang et al., 2004).
Agriculture Applications
In agriculture, naphthalene acetic acid, a related compound, has been found to influence paddy yield and its economics under arid conditions, highlighting its role in enhancing crop productivity (Hasnain et al., 2020).
Direcciones Futuras
While specific future directions for Decahydro-naphthalen-1-YL-acetic acid were not found, research on related naphthalene derivatives has shown potential for high impact in the field . Further exploration of 2-naphthol, a related compound, for the rapid synthesis of versatile biologically relevant heterocycles has been suggested .
Propiedades
IUPAC Name |
2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h9-11H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZILGJHQBKWXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956167 | |
| Record name | (Decahydronaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Decahydro-naphthalen-1-YL)-acetic acid | |
CAS RN |
34681-29-3 | |
| Record name | NSC33961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Decahydronaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzo [f]-1,5-diazabicyclo[3.2.2]nonene](/img/structure/B1617743.png)



